molecular formula C24H27N5O5 B11669597 2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11669597
M. Wt: 465.5 g/mol
InChI Key: KEBSSUMCDIUINC-QGQLHAGESA-N
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Description

2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, amino, and hydrazide groups. The presence of these groups makes the compound highly reactive and versatile for different chemical reactions.

Preparation Methods

The synthesis of 2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves several steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reacted with an oxime to form the desired compound. The reaction conditions typically involve the use of methanol as a solvent and stirring at room temperature for several hours .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine and oxime groups can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and amino groups can form hydrogen bonds with enzymes or receptors, altering their activity. The hydrazide group can form covalent bonds with certain biomolecules, leading to inhibition or activation of specific pathways. These interactions are crucial for the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups and structural complexity. Similar compounds include:

    3,4-Dimethoxyphenethylamine: A simpler compound with fewer functional groups.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    N’-[(3Z)-2-Oxo-1-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide: A structurally related compound with similar reactivity.

This detailed article provides a comprehensive overview of 2-{[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxy-N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminoacetamide

InChI

InChI=1S/C24H27N5O5/c1-32-20-10-9-17(13-21(20)33-2)14-25-34-15-22(30)26-27-23-18-7-3-4-8-19(18)29(24(23)31)16-28-11-5-6-12-28/h3-4,7-10,13-14,31H,5-6,11-12,15-16H2,1-2H3/b25-14+,27-26?

InChI Key

KEBSSUMCDIUINC-QGQLHAGESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCC4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCC4)O)OC

Origin of Product

United States

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